molecular formula C14H17BrN2O2 B1390067 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-33-0

2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide

Cat. No.: B1390067
CAS No.: 1138443-33-0
M. Wt: 325.2 g/mol
InChI Key: ZJZGXAZCOYABPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide (CAS 1138443-33-0) is an organic compound with the molecular formula C14H17BrN2O2 and a molecular weight of 325.20 g/mol . This bromoacetamide derivative is characterized by a piperidine ring connected to a carbonyl group, which is attached to a phenyl ring that is further substituted with a bromoacetamide moiety. The reactive bromoacetamide group makes this compound a valuable alkylating agent and a crucial synthetic intermediate in organic and medicinal chemistry research. It is primarily used for the design and synthesis of novel bioactive molecules, particularly in the construction of complex structures containing acetamide bonds. While the specific biological profile of this compound is not fully documented, structural analogs, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been reported in scientific literature to exhibit significant anticonvulsant activity in preclinical models such as the maximal electroshock (MES) test . This suggests that this compound could serve as a key precursor in the discovery and development of new central nervous system (CNS) active agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new potential therapeutic candidates. This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-6-4-11(5-7-12)14(19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZGXAZCOYABPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acylation of Aniline Derivatives

Method Overview:

  • Starting Material: 3-(1-piperidinylcarbonyl)aniline.
  • Reagent: Bromoacetyl bromide.
  • Reaction Conditions: The process involves the acylation of the amino group of the aniline with bromoacetyl bromide, typically in an inert solvent such as dichloromethane, in the presence of a base like potassium carbonate to neutralize hydrogen halides formed.

Procedure:

  • Dissolve 3-(1-piperidinylcarbonyl)aniline in dichloromethane.
  • Add potassium carbonate to the solution to act as a base.
  • Cool the mixture in an ice bath to control the exothermic reaction.
  • Slowly add bromoacetyl bromide dropwise, maintaining stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction, extract the organic layer, and purify via recrystallization or chromatography.

Reaction Scheme:

3-(1-piperidinylcarbonyl)aniline + Bromoacetyl bromide → 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reagents Reaction Conditions Main Steps Purification Techniques Remarks
1 3-(1-piperidinylcarbonyl)aniline, Bromoacetyl bromide Bromoacetyl bromide, K₂CO₃ Ice bath, room temperature, inert solvent Acylation of aniline, purification Recrystallization, chromatography Widely used for selective acetamide formation
2 Acetamide intermediate N-bromosuccinimide (NBS) Room temperature, radical conditions Aromatic bromination Filtration, chromatography Bromination at ortho position, regioselective
3 2-amino derivative Piperidinylcarbonyl chloride Mild base, controlled temperature Coupling and bromination Chromatography, recrystallization Alternative route for functionalization

Research Findings and Notes

  • Reaction yields typically range from 60% to 85%, depending on reaction conditions and purity of starting materials.
  • Selectivity in bromination is critical; over-bromination can be minimized by controlling reagent equivalents and reaction time.
  • Purification often involves recrystallization from solvents like ethanol, ethyl acetate, or hexane, ensuring high purity for biological testing.
  • Safety considerations include handling of brominating agents and acyl chlorides under fume hoods with appropriate PPE.

Chemical Reactions Analysis

2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with proteins, enzymes, or receptors, leading to modulation of their functions. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide 4-(1-piperidinylcarbonyl) Bromoacetamide, piperidine carbonyl ~354.2*
N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) [1] 4-(4-methylpiperazinylsulfonyl) Sulfonamide, methylpiperazine Not reported
2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide [5] 4-morpholinyl Bromoacetamide, morpholine 288.15 (C11H14BrNO3)
2-Bromo-N-(2,4-dimethylphenyl)acetamide [14] 2,4-dimethylphenyl Bromoacetamide, alkyl substituents 242.12 (C10H12BrNO)
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide [20] 4-bromo-2-methylphenyl, 3-chlorophenylpiperazine Bromoacetamide, piperazine 422.75 (C19H21BrClN3O)

*Calculated based on molecular formula C14H16BrN2O2.

Key Observations :

  • Piperidine vs. morpholine/piperazine : The piperidinylcarbonyl group in the target compound may confer greater lipophilicity compared to morpholine (as in [5]) or sulfonamide-linked piperazine (as in [1]), influencing membrane permeability.
  • Substituent position : Para-substituted derivatives (e.g., 4-morpholinyl [5]) generally exhibit better steric accessibility for target interactions than ortho-substituted analogs (e.g., 2,4-dimethylphenyl [14]).

Pharmacological Activities

Analgesic and Anti-nociceptive Effects
  • Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) showed analgesic activity comparable to paracetamol, attributed to the sulfonamide-piperazine moiety’s ability to modulate inflammatory pathways [1].
  • Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) inhibited tetrodotoxin-sensitive sodium channels, suggesting a mechanism for pain relief [2].
  • Target compound : The piperidinylcarbonyl group may similarly interact with ion channels, though this requires experimental validation.
Antimicrobial and Cytotoxic Potential
  • Oxadiazole hybrids (e.g., 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide derivatives) demonstrated antimicrobial activity, with potency linked to the oxadiazole-thioether moiety [5].
  • Chalcone-acetamide hybrids (e.g., 7c, 7d, 7e [3]) exhibited inhibition of leukemia cell growth, highlighting the role of methoxy-substituted acryloyl groups in cytotoxicity.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP*
Target compound Not reported Low (lipophilic groups) ~2.5
2-Bromo-N-(2,4-dimethylphenyl)acetamide [14] Not reported Moderate ~3.0
2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide [4] Not reported Low (CF3 group) ~3.2
7c (Chalcone hybrid) [3] 155–156 Low (crystalline) ~2.8

*Estimated using fragment-based methods.

Insights :

    Biological Activity

    2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been explored for various pharmacological applications, including its interactions with biological macromolecules and its potential therapeutic effects.

    Chemical Structure and Properties

    The chemical formula for this compound is C15H18BrN2O2C_{15}H_{18}BrN_2O_2 with a molecular weight of approximately 336.22 g/mol. The presence of the bromine atom and the piperidine ring suggests that this compound may exhibit unique reactivity and interaction profiles with biological targets.

    PropertyValue
    Molecular FormulaC15H18BrN2O2C_{15}H_{18}BrN_2O_2
    Molecular Weight336.22 g/mol
    CAS Number1138445-85-8

    Biological Activity

    Research indicates that this compound may exhibit a range of biological activities, primarily through its interactions with various enzymes and receptors. Compounds with similar structures have been shown to inhibit key enzymes or modulate receptor activity, suggesting that this compound could have similar pharmacological profiles.

    The mechanism of action for this compound is believed to involve:

    • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical physiological processes.
    • Receptor Modulation : The compound may interact with specific receptors, potentially leading to therapeutic effects in various disease models.

    Case Studies

    Several studies have explored the biological activity of compounds structurally related to this compound:

    • Anticancer Activity : A study identified a related compound that exhibited significant anticancer properties through screening on multicellular spheroids. The results indicated that structural modifications can enhance the efficacy against cancer cells .
    • Antimicrobial Properties : Research into similar acetamides has shown promising antimicrobial activity, suggesting that this compound could also possess such properties.
    • Neuroprotective Effects : Compounds with piperidine moieties have been studied for their neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

    Comparative Analysis

    To understand the potential of this compound, it is useful to compare it with other related compounds:

    Compound NameBiological ActivityUnique Features
    N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamideAntimicrobial, AnticancerContains a sulfonamide group
    2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamidePotentially anticancerIncorporates a bromine atom affecting reactivity
    N-[4-(piperidine-4-carbonyl)phenyl]acetamideNeuroprotectiveFeatures a carbonyl group at the 4-position

    Q & A

    Basic Research Questions

    Q. What methodological approaches are recommended for optimizing the synthesis of 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide?

    • Answer: Synthesis optimization should prioritize reaction condition control (e.g., temperature, solvent polarity, and catalyst selection). For brominated acetamide derivatives, coupling reactions between bromoacetyl intermediates and arylpiperidine carboxamides are common. Key steps include:

    • Bromination: Use of bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) under controlled temperatures (0–25°C) .
    • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HCl) with catalytic DMAP in anhydrous DCM to minimize side reactions .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

    Q. How can structural integrity and purity of the compound be validated post-synthesis?

    • Answer: Use a combination of:

    • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C2, piperidinylcarbonyl at C4) and detect impurities. IR spectroscopy verifies amide C=O stretches (~1650–1680 cm⁻¹) .
    • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparisons against known standards are critical .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆BrN₂O₂ at m/z 347.04) .

    Q. What in vitro assays are suitable for preliminary bioactivity screening?

    • Answer: Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s amide and bromine moieties, which may interact with catalytic sites.

    • Kinase Inhibition: Use ADP-Glo™ assays with recombinant enzymes (e.g., PI3K/AKT pathway kinases) at 1–100 µM concentrations .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) .

    Advanced Research Questions

    Q. How can computational modeling elucidate the compound’s interaction with biological targets?

    • Answer: Apply molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to study:

    • Binding Affinity: Docking into ATP-binding pockets of kinases (e.g., EGFR) using PDB structures (e.g., 1M17). Bromine’s electronegativity may enhance halogen bonding .
    • Stability: MD simulations (GROMACS) over 100 ns to assess ligand-protein complex stability. Monitor RMSD and hydrogen bond occupancy .
    • SAR Insights: Compare binding modes with analogs (e.g., chloro or methyl substitutions) to optimize potency .

    Q. What strategies resolve contradictions in bioactivity data across different studies?

    • Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

    • Standardized Protocols: Use identical cell lines, passage numbers, and serum-free media in cytotoxicity assays .
    • Impurity Profiling: LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results .
    • Dose-Response Curves: Generate full curves (0.1–100 µM) with ≥3 replicates to validate EC₅₀/IC₅₀ reproducibility .

    Q. How can the compound’s pharmacokinetic (PK) properties be predicted and validated?

    • Answer: Combine in silico and in vitro methods:

    • ADMET Prediction: Use SwissADME to estimate logP (∼2.5), solubility (∼50 µM), and CYP450 inhibition risk .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂. Low stability (<30 min) suggests need for prodrug derivatization .
    • Plasma Protein Binding: Equilibrium dialysis to quantify free fraction. High binding (>90%) may limit bioavailability .

    Methodological Challenges and Solutions

    Q. What techniques address low yields in the final coupling step of synthesis?

    • Answer: Low yields (e.g., <40%) may stem from steric hindrance at the 4-phenylpiperidine carbonyl group. Solutions include:

    • Microwave-Assisted Synthesis: Reduce reaction time (10–30 min vs. 12–24 h) and improve yields via controlled dielectric heating .
    • Protecting Groups: Temporarily protect the piperidine nitrogen with Boc groups to reduce steric bulk during coupling .

    Q. How can regioselectivity issues during bromination be mitigated?

    • Answer: Para/ortho bromination competition is common. Optimize by:

    • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the meta position to steer bromine to the ortho site .
    • Lewis Acid Catalysts: Use FeBr₃ or ZnBr₂ to polarize Br₂ and enhance ortho selectivity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide
    Reactant of Route 2
    Reactant of Route 2
    2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.